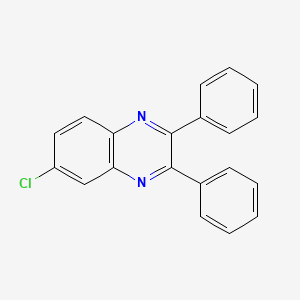

6-Chloro-2,3-diphenylquinoxaline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-2,3-diphenylquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2/c21-16-11-12-17-18(13-16)23-20(15-9-5-2-6-10-15)19(22-17)14-7-3-1-4-8-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPBDLVVKYEJNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)N=C2C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407197 | |

| Record name | 6-chloro-2,3-diphenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36305-60-9 | |

| Record name | 6-chloro-2,3-diphenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 6 Chloro 2,3 Diphenylquinoxaline

Classical Condensation Pathways

The traditional and most direct method for synthesizing the quinoxaline (B1680401) core involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.

Condensation of 4-Chlorophenylenediamine with Diphenylethanedione

The foundational synthesis of 6-chloro-2,3-diphenylquinoxaline is achieved through the reaction of 4-chloro-1,2-phenylenediamine with diphenylethanedione (also known as benzil). This reaction is a classic example of quinoxaline formation, where the diamine condenses with the diketone to form the pyrazine (B50134) ring fused to the benzene (B151609) ring. researchgate.netijidd.com

The general mechanism involves the initial nucleophilic attack of one amino group of the diamine on one of the carbonyl carbons of the diketone, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic quinoxaline ring system. The presence of the chloro-substituent on the diamine ring directly leads to the formation of the 6-chloro derivative.

Modernized and Green Synthesis Techniques

In recent years, a focus on green chemistry has led to the development of more efficient and environmentally friendly methods for quinoxaline synthesis. These often involve the use of catalysts to reduce reaction times, lower energy consumption, and improve product yields.

Catalyst-Mediated Cyclocondensation Reactions

Various catalysts have been effectively employed to facilitate the condensation reaction between 4-chlorophenylenediamine and diphenylethanedione, offering significant advantages over uncatalyzed methods.

An efficient and metal-free catalytic system for the synthesis of this compound utilizes ammonium (B1175870) chloride (NH₄Cl) in methanol (B129727) (CH₃OH) at room temperature. scielo.brscielo.br This method has been shown to be highly effective, affording the desired product in excellent yields.

In a typical procedure, 4-chloro-1,2-phenylenediamine is reacted with benzil (B1666583) in the presence of a catalytic amount of ammonium chloride in methanol. scielo.br The reaction proceeds smoothly at room temperature, and the product can be isolated in high purity. Research has demonstrated that this method is not only efficient but also aligns with the principles of green chemistry by avoiding the use of harsh acids or metal catalysts. scielo.br

A study systematically investigating this reaction reported a 96% yield of this compound after a reaction time of one hour at room temperature when using 50 mol% of ammonium chloride. scielo.br

Table 1: Synthesis of this compound using NH₄Cl-CH₃OH System scielo.br

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time | Yield (%) |

| 4-Chloro-1,2-phenylenediamine | Diphenylethanedione (Benzil) | NH₄Cl (50 mol%) | Methanol | 1 h | 96 |

In a move towards even more environmentally benign synthesis, tetraethylammonium (B1195904) bromate (B103136) (TEAB) has been used as a mediator for the condensation of 1,2-diamines and 1,2-diketones in water. researchgate.netamanote.com This method offers the advantages of using water as a solvent, which is non-toxic, non-flammable, and readily available. The use of TEAB facilitates the reaction, leading to high yields in short reaction times. researchgate.net This approach represents a significant advancement in the green synthesis of quinoxaline derivatives.

Lanthanum triflate (La(OTf)₃) has emerged as a highly effective Lewis acid catalyst for various organic transformations, including the synthesis of quinoxalines. researchgate.net While specific studies focusing solely on the synthesis of this compound using this catalyst are not extensively detailed in the provided results, the general applicability of lanthanum triflate to quinoxaline synthesis suggests its potential utility in this specific reaction. The catalyst is known for its ability to activate carbonyl groups, thereby facilitating the nucleophilic attack by the diamine. This method often proceeds under mild conditions and can lead to high yields of the desired quinoxaline products.

Dowex 50W as a Heterogeneous Catalyst

An efficient and environmentally conscious method for synthesizing this compound involves the use of Dowex 50W as a recyclable heterogeneous catalyst. This strong acidic cation exchange resin facilitates the condensation reaction between 4-chloro-1,2-phenylenediamine and benzil. The reaction is typically carried out in an aqueous medium under reflux conditions, which aligns with the principles of green chemistry by utilizing a non-toxic and readily available solvent. nih.govresearchgate.net

The general procedure involves mixing the reactants in water with a catalytic amount of Dowex 50W and heating the mixture at reflux. nih.gov The heterogeneous nature of the catalyst allows for easy separation from the reaction mixture by simple filtration, and it can be reused multiple times without a significant loss in its catalytic activity. nih.govresearchgate.net This method offers several advantages, including mild reaction conditions, short reaction times, a straightforward work-up procedure, and high product yields. nih.gov

A study reported the synthesis of this compound (3k) in an excellent yield of 90% with a reaction time of just 20 minutes under these conditions. nih.gov The product was characterized by its melting point (125 °C) and spectroscopic data (FT-IR, ¹H NMR, and ¹³C NMR). nih.gov

Table 1: Synthesis of this compound using Dowex 50W

| Reactants | Catalyst | Solvent | Reaction Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chloro-1,2-phenylenediamine, Benzil | Dowex 50W (10 mol%) | Water | Reflux | 20 min | 90 | nih.gov |

Oxidative Approaches to Quinoxaline Frameworks

From Quinoxaline N-Oxides with Phosphoryl Chloride

An alternative synthetic strategy towards this compound involves the deoxygenative chlorination of a corresponding quinoxaline N-oxide precursor. While a specific documented procedure for the direct conversion of 2,3-diphenylquinoxaline-N-oxide to the 6-chloro derivative is not extensively reported, the reaction of various heterocyclic N-oxides with phosphoryl chloride (POCl₃) is a well-established method for introducing a chlorine atom onto the heterocyclic ring. researchgate.netstackexchange.com This type of reaction, often referred to as the Meisenheimer reaction, proceeds via an initial O-phosphorylation of the N-oxide, followed by nucleophilic attack of a chloride ion and subsequent elimination to yield the chlorinated heterocycle. researchgate.net

In a proposed pathway, 2,3-diphenylquinoxaline-1-oxide or 2,3-diphenylquinoxaline-1,4-dioxide would be treated with phosphoryl chloride, which serves as both the chlorinating and deoxygenating agent. stackexchange.comacsgcipr.org The reaction typically requires heating. The regioselectivity of the chlorination can be influenced by the electronic effects of the substituents on the quinoxaline ring. researchgate.net For instance, the reaction of nitroquinoxaline-N-oxides with POCl₃ leads to the formation of chloro-nitroquinoxalines. researchgate.net Based on these established principles, it is plausible to synthesize this compound from a suitably substituted 2,3-diphenylquinoxaline (B159395) N-oxide. The synthesis of various substituted 2,3-diphenyl quinoxaline 1,4-di-N-oxides has been reported, which could serve as potential starting materials for such a transformation. researchgate.net

Optimization of Reaction Conditions and Yield

The yield of this compound is highly dependent on the optimization of various reaction parameters. Studies on the synthesis of quinoxaline derivatives using Dowex 50W have systematically investigated the effects of catalyst loading and solvent choice to maximize product formation.

For the synthesis of 2,3-diphenylquinoxaline, a close analog of the target compound, the catalytic loading of Dowex 50W was optimized. It was found that increasing the catalyst amount from 5 mol% to 10 mol% significantly improved the yield. However, further increases in the catalyst loading to 15 mol% and beyond did not lead to a substantial improvement in the yield, indicating that 10 mol% is the optimal amount. nih.gov

The choice of solvent also plays a crucial role. A variety of polar protic and aprotic solvents were tested. The reaction in water under reflux conditions provided the highest yield. In contrast, solvents such as ethanol (B145695), aqueous ethanol, acetonitrile, DMSO, and THF resulted in lower yields. Performing the reaction without any solvent also proved to be less effective. nih.gov These findings underscore the superior efficacy of water as a solvent for this particular catalytic system. While microwave-assisted synthesis has been explored for quinoxaline derivatives to reduce reaction times, achieving high yields often remains a challenge that requires further optimization. researchgate.net

Table 2: Optimization of Reaction Conditions for the Synthesis of 2,3-Diphenylquinoxaline using Dowex 50W

| Entry | Dowex 50W (mol%) | Solvent (5 mL) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 5 | Water | 110 | 30 | researchgate.net |

| 2 | 10 | Water | 110 | 88 | researchgate.net |

| 3 | 15 | Water | 110 | 88 | researchgate.net |

| 4 | 20 | Water | 110 | 90 | researchgate.net |

| 5 | 10 | Ethanol | 110 | 65 | researchgate.net |

| 6 | 10 | Aqueous Ethanol (1:1) | 110 | 75 | researchgate.net |

| 7 | 10 | Acetonitrile | 110 | 55 | researchgate.net |

| 8 | 10 | DMSO | 110 | 58 | researchgate.net |

| 9 | 10 | THF | 110 | 56 | researchgate.net |

| 10 | 10 | None | 110 | 40 | researchgate.net |

Functionalization and Derivatization Strategies

Introduction of Nitrogen-Containing Moieties

The incorporation of nitrogen-containing functional groups is a common strategy to modify the physicochemical and biological properties of the 6-chloro-2,3-diphenylquinoxaline core. These moieties can participate in hydrogen bonding and other intermolecular interactions, which can be crucial for various applications.

Hydrazone Formation

Hydrazone derivatives of this compound can be synthesized, typically starting from a carboxylic acid precursor. The synthesis involves the conversion of the carboxylic acid to a carbohydrazide (B1668358), which is then condensed with various aldehydes to yield the final hydrazone products.

A representative synthetic pathway commences with the synthesis of 2,3-diphenylquinoxaline-6-carboxylic acid from the reaction of benzil (B1666583) and 3,4-diaminobenzoic acid. nih.gov This carboxylic acid is then subjected to esterification, for example with ethanol (B145695) in the presence of sulfuric acid, to produce ethyl 2,3-diphenylquinoxaline-6-carboxylate. nih.gov The subsequent reaction of this ester with hydrazine (B178648) hydrate (B1144303) leads to the formation of 2,3-diphenylquinoxaline-6-carbohydrazide. nih.gov Finally, the condensation of this carbohydrazide with a range of aldehydes furnishes the desired diphenylquinoxaline-6-carbohydrazide hybrids. nih.gov

Table 1: Examples of Synthesized Diphenylquinoxaline-6-carbohydrazide Derivatives

| Aldehyde Reactant | Resulting Hydrazone Derivative |

|---|---|

| Benzaldehyde (B42025) | (E)-N'-(benzylidene)-2,3-diphenylquinoxaline-6-carbohydrazide |

| 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)-2,3-diphenylquinoxaline-6-carbohydrazide |

| 4-Methoxybenzaldehyde | (E)-N'-(4-methoxybenzylidene)-2,3-diphenylquinoxaline-6-carbohydrazide |

| 3-Fluorobenzaldehyde | (E)-N'-(3-fluorobenzylidene)-2,3-diphenylquinoxaline-6-carbohydrazide |

Sulfonamide Derivative Synthesis

The synthesis of sulfonamide derivatives of this compound can be achieved through multiple routes. One common method involves the direct sulfonation of the 2,3-diphenylquinoxaline (B159395) core, followed by reaction with amines. For instance, 2,3-diphenylquinoxaline can be treated with chlorosulfonic acid to yield 2,3-diphenylquinoxaline-6-sulfonyl chloride. organic-chemistry.org This intermediate can then be reacted with various primary and secondary amines to produce a library of sulfonamide derivatives. organic-chemistry.orgyoutube.com The yields for this two-step process are generally moderate to good. masterorganicchemistry.com

An alternative approach involves the use of a pre-functionalized quinoxaline (B1680401). For example, 7-amino-6-chloro-2,3-diphenylquinoxaline can serve as a precursor for the synthesis of sulfonamides. The amino group can react with various sulfonyl chlorides to introduce the sulfonamide moiety.

Table 2: Synthesis of Quinoxaline Sulfonamide Derivatives

| Starting Material | Reagents | Product | Yield |

|---|

N-Oxide Derivatization

The nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline core can be oxidized to form N-oxides. This transformation alters the electronic properties of the quinoxaline ring system and can provide new sites for further functionalization. The synthesis of 2,3-diphenylquinoxaline 1,4-di-N-oxide derivatives can be accomplished by treating the parent 6-substituted-2,3-diphenylquinoxalines with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (B109758) (DCM). nih.gov

Carbon-Carbon Coupling Reactions

Carbon-carbon bond-forming reactions are fundamental in organic synthesis for the construction of more complex molecular architectures. For this compound, these reactions are crucial for introducing new carbon-based substituents, such as vinyl, styryl, and phenylethynyl groups.

Wittig Reaction for Vinyl-substituted Quinoxalines

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. libretexts.orglumenlearning.com To synthesize vinyl-substituted quinoxalines, a quinoxaline bearing a formyl group is typically required. For instance, a hypothetical 6-formyl-2,3-diphenylquinoxaline could be reacted with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), to yield (E)-6-chloro-2,3-diphenyl-7-vinylquinoxaline. The ylide is typically generated in situ from the corresponding phosphonium (B103445) salt by treatment with a strong base. libretexts.org

Table 3: Representative Wittig Reaction for Vinyl-substituted Quinoxaline Synthesis

| Quinoxaline Precursor | Wittig Reagent | Product |

|---|---|---|

| 6-Formyl-2,3-diphenylquinoxaline | Methyltriphenylphosphonium bromide / n-BuLi | 6-Vinyl-2,3-diphenylquinoxaline |

| 6-Methyl-2,3-diphenylquinoxaline | Terephthaldehyde / Phosphonium salt | Vinyl benzaldehyde capped quinoxaline derivative researchgate.net |

Cross-Coupling for Styryl and Phenylethynyl Groups

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, are indispensable tools for the introduction of styryl and phenylethynyl moieties onto the quinoxaline core.

The Heck reaction provides a direct method for the arylation of alkenes. organic-chemistry.orgwikipedia.org In this context, this compound can be coupled with styrene (B11656) in the presence of a palladium catalyst and a base to afford (E)-6-styryl-2,3-diphenylquinoxaline.

The Suzuki coupling reaction involves the coupling of an organoboron compound with an organic halide. researchgate.netresearchgate.net Thus, this compound can be reacted with styrylboronic acid or its esters in the presence of a palladium catalyst and a base to yield the corresponding 6-styryl derivative.

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction can be employed to synthesize 6-(phenylethynyl)-2,3-diphenylquinoxaline by coupling this compound with phenylacetylene (B144264) using a palladium catalyst, a copper(I) co-catalyst, and a base.

Table 4: Cross-Coupling Reactions for the Synthesis of Styryl and Phenylethynyl Quinoxalines

| Reaction Type | Quinoxaline Precursor | Coupling Partner | Catalyst System | Product |

|---|---|---|---|---|

| Heck | This compound | Styrene | Pd(OAc)2 / PPh3 / Base | (E)-6-Styryl-2,3-diphenylquinoxaline |

| Suzuki | This compound | Styrylboronic acid | Pd(PPh3)4 / Base | 6-Styryl-2,3-diphenylquinoxaline |

| Sonogashira | This compound | Phenylacetylene | Pd(PPh3)4 / CuI / Base | 6-(Phenylethynyl)-2,3-diphenylquinoxaline |

Stille and Suzuki Reactions for Extended Conjugated Systems

The chloro-substituent at the 6-position of the 2,3-diphenylquinoxaline scaffold serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of extended π-conjugated systems. The Stille and Suzuki-Miyaura reactions are powerful methods for forming new carbon-carbon bonds and are widely employed in the synthesis of functional organic materials. wiley-vch.denih.gov

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that includes three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This is followed by transmetalation with an organometallic reagent (organostannane for Stille or organoborane for Suzuki). The final step is reductive elimination from the resulting palladium(II) complex to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Stille Coupling: This reaction utilizes an organostannane (organotin) reagent as the coupling partner. The versatility of the Stille reaction allows for the coupling of various organic groups. wiley-vch.de For the functionalization of this compound, a suitable organostannane, such as an aryltributylstannane, would be reacted in the presence of a palladium catalyst, like Pd(PPh₃)₄, to form a new aryl-aryl bond at the 6-position. This methodology is a cornerstone in the synthesis of conjugated polymers. wiley-vch.deosti.gov

Suzuki-Miyaura Coupling: This reaction employs an organoboron compound, typically a boronic acid or a boronic ester, as the coupling partner in the presence of a base. nih.gov The Suzuki coupling is favored for its relatively mild reaction conditions and the low toxicity of the boron-containing reagents. nih.gov The reaction of this compound with an arylboronic acid, for instance, would yield a 6-aryl-2,3-diphenylquinoxaline, effectively extending the conjugation of the system. The reactivity of the halide in Suzuki reactions generally follows the order I > Br > OTf > Cl. libretexts.org While chloroarenes are typically less reactive than bromides or iodides, the use of specialized ligands, such as bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), can facilitate the coupling of these less reactive substrates. chemrxiv.org Studies on related dihaloquinoxalines have demonstrated the feasibility of selective Suzuki-Miyaura cross-coupling reactions, indicating that the chloro-substituent on the 2,3-diphenylquinoxaline core is a viable point for such modifications. nih.gov

The table below outlines the general components for these cross-coupling reactions.

| Reaction | Coupling Partner | Typical Catalyst | Key Features |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Tolerant to a wide range of functional groups. |

| Suzuki-Miyaura Coupling | Boronic Acid (R-B(OH)₂) | Pd(OAc)₂, PdCl₂(dppf) with a base | Milder conditions, low toxicity of reagents. |

Carboxylic Acid and Hydrazide Hybrid Synthesis

A significant derivatization pathway for quinoxaline-based compounds involves the introduction of carboxylic acid and hydrazide functionalities. These groups can serve as precursors for a wide array of biologically active molecules.

The synthesis of 2,3-diphenylquinoxaline-6-carboxylic acid (3) is achieved through the condensation reaction of benzil (1) and 3,4-diaminobenzoic acid (2). nih.gov This reaction is typically carried out in glacial acetic acid at an elevated temperature. nih.gov

Following the synthesis of the carboxylic acid, it can be converted into a carbohydrazide. This is generally a multi-step process. First, the carboxylic acid (3) undergoes an esterification reaction, for example, by refluxing in dry ethanol with a catalytic amount of sulfuric acid, to produce ethyl 2,3-diphenylquinoxaline-6-carboxylate (4). nih.gov Subsequently, this ester is treated with hydrazine hydrate at room temperature to yield 2,3-diphenylquinoxaline-6-carbohydrazide (5). nih.gov

The resulting carbohydrazide is a key intermediate for the synthesis of various hydrazone hybrids. By reacting the carbohydrazide (5) with a diverse range of aldehydes, a library of N'-substituted benzylidene-2,3-diphenylquinoxaline-6-carbohydrazide derivatives can be produced. nih.govnih.gov These hybrids have been investigated for their potential biological activities. nih.govnih.gov

The synthetic pathway is summarized in the table below.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Benzil (1), 3,4-Diaminobenzoic acid (2) | Glacial acetic acid, 50 °C | 2,3-Diphenylquinoxaline-6-carboxylic acid (3) |

| 2 | 2,3-Diphenylquinoxaline-6-carboxylic acid (3) | Dry ethanol, H₂SO₄ (cat.), Reflux | Ethyl 2,3-diphenylquinoxaline-6-carboxylate (4) |

| 3 | Ethyl 2,3-diphenylquinoxaline-6-carboxylate (4) | Hydrazine hydrate, Room temperature | 2,3-Diphenylquinoxaline-6-carbohydrazide (5) |

| 4 | 2,3-Diphenylquinoxaline-6-carbohydrazide (5), Aldehydes | - | N'-Substituted benzylidene-2,3-diphenylquinoxaline-6-carbohydrazide hybrids |

Advanced Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds. dntb.gov.uarsc.org By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment of each atom within a molecule. For 6-Chloro-2,3-diphenylquinoxaline, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its intricate framework.

In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and coupling constants of the proton signals offer a detailed map of the proton environments. The aromatic region of the ¹H NMR spectrum of this compound is particularly informative. A multiplet observed in the range of δ 7.36-7.44 ppm is assigned to the six protons of one of the phenyl groups. Another multiplet at δ 7.56-7.57 ppm corresponds to the four protons of the second phenyl group. The protons on the quinoxaline (B1680401) core exhibit distinct signals due to the influence of the chlorine substituent. A doublet of doublets at δ 7.74 ppm is attributed to the proton at the 7-position, showing coupling to the protons at the 5 and 8 positions. A doublet at δ 8.14 ppm corresponds to the proton at the 8-position, while another doublet at δ 8.22 ppm is assigned to the proton at the 5-position.

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The spectrum of this compound displays a series of signals corresponding to the different carbon atoms in the phenyl and quinoxaline rings. The chemical shifts for the carbon atoms of this compound have been reported at δ: 128.52, 128.76, 129.46, 129.54, 130.25, 130.29, 130.87, 131.37, 136.08, 139.11, 139.18, 140.15, 141.92, 154.03, and 154.71 ppm.

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 7.36-7.44 | m | 6H | Phenyl-H |

| 7.56-7.57 | m | 4H | Phenyl-H |

| 7.74 | dd | 1H | Quinoxaline-H7 |

| 8.14 | d | 1H | Quinoxaline-H8 |

| 8.22 | d | 1H | Quinoxaline-H5 |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful analytical techniques used to identify functional groups within a molecule by measuring the absorption of infrared radiation. d-nb.infojuniperpublishers.com The resulting spectrum displays absorption bands corresponding to specific vibrational modes of the chemical bonds present.

The FTIR spectrum of a related compound, 2,3-diphenylquinoxaline (B159395), shows characteristic absorption bands that are also relevant for identifying the structural features of this compound. Key absorptions include those for C-H stretching in the aromatic rings, C=N stretching of the quinoxaline ring, C=C stretching within the aromatic systems, and C-N stretching vibrations. While the specific spectrum for the 6-chloro derivative is not detailed in the provided search results, the presence of the chlorine atom would be expected to introduce a characteristic C-Cl stretching vibration, typically observed in the fingerprint region of the IR spectrum. The fundamental vibrations of the core structure would remain largely consistent.

Mass Spectrometry (MS/LCMS/ESI-Mass) for Molecular Mass Determination

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. d-nb.info Techniques such as Liquid Chromatography-Mass Spectrometry (LCMS) and Electrospray Ionization-Mass Spectrometry (ESI-Mass) are commonly employed for the analysis of organic molecules.

For this compound, mass spectrometry confirms the molecular mass of the compound. The exact mass of 2,3-diphenylquinoxaline is 282.115698 g/mol . spectrabase.com The introduction of a chlorine atom to this structure would increase the molecular weight accordingly. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable in the mass spectrum, providing definitive evidence for the presence of a single chlorine atom in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy to higher energy molecular orbitals. The resulting spectrum is characteristic of the conjugated system of the molecule.

For quinoxaline derivatives, UV-Vis spectra typically show absorptions corresponding to π-π* and n-π* transitions. vixra.orgsymbiosisonlinepublishing.com In a related compound, 6-methyl-2,3-diphenylquinoxaline, n-π* and π-π* transitions were observed at 347.50 nm and 248.50 nm, respectively. vixra.orgsymbiosisonlinepublishing.com These transitions are associated with the C=N and C=C chromophores within the quinoxaline moiety. vixra.orgsymbiosisonlinepublishing.com The UV-Vis spectrum of this compound is expected to exhibit similar absorption bands, potentially with slight shifts in wavelength due to the electronic effect of the chlorine substituent.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. It provides the percentage of each element present in the molecule, which can be compared with the theoretical values calculated from the molecular formula.

For a related compound, 6-chloro-3H-benzo[d] d-nb.inforsc.orgdithiazolium chloride, elemental analysis was performed to confirm its composition. mdpi.com Similarly, for this compound (C₂₀H₁₃ClN₂), elemental analysis would be used to verify the calculated percentages of carbon, hydrogen, nitrogen, and chlorine, thereby confirming the empirical and molecular formula of the synthesized compound.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. researchgate.netpcbiochemres.com It is a widely used tool for predicting molecular properties and has been applied to study various derivatives of 2,3-diphenylquinoxaline (B159395). researchgate.netd-nb.info DFT calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p) or cc-pVDZ, to achieve a balance between accuracy and computational cost. d-nb.infodergipark.org.tr

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, stability, and electronic transitions. researchgate.net

For derivatives of 2,3-diphenylquinoxaline, DFT calculations have been employed to determine the energies of the HOMO and LUMO levels. researchgate.netd-nb.info These calculations show that the HOMO and LUMO are often delocalized over the quinoxaline (B1680401) backbone and the attached phenyl rings. d-nb.inforesearchgate.net The energy values of the HOMO and LUMO, as well as the HOMO-LUMO gap, provide insights into the charge transfer characteristics within the molecule. For example, in a study of two 2,3-diphenylquinoxaline derivatives, the HOMO levels were calculated to be -5.60 eV and -5.83 eV, while the LUMO levels were -3.04 eV and -3.16 eV, respectively. d-nb.inforesearchgate.net A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily excited. researchgate.net

Electronic Properties Prediction

DFT calculations are instrumental in predicting various electronic properties of molecules. researchgate.net For quinoxaline derivatives, these calculations can provide information on parameters such as ionization potential, electron affinity, and dipole moment. researchgate.netbhu.ac.in The distribution of electron density, which can be visualized through molecular electrostatic potential (MESP) maps, helps in identifying the electrophilic and nucleophilic sites within the molecule. bhu.ac.in

Theoretical UV-Vis spectra can also be simulated using time-dependent DFT (TD-DFT) calculations, which provide information about the electronic transitions and absorption properties of the molecule. researchgate.net For instance, studies on 2,3-diphenylquinoxaline derivatives have shown absorption peaks in the visible light region, suggesting their potential use in optoelectronic applications. researchgate.netd-nb.info

Quantum Chemical Descriptors and Analysis

Beyond the fundamental electronic structure, quantum chemical descriptors provide a more detailed analysis of a molecule's properties. These descriptors are derived from the wavefunction or electron density and offer quantitative measures of various chemical concepts.

Mulliken Population Analysis

Mulliken population analysis is a method used to calculate the partial atomic charges in a molecule. bhu.ac.inuni-muenchen.de This analysis provides insight into the distribution of electronic charge among the atoms and can help in understanding the molecule's reactivity and intermolecular interactions. uni-muenchen.de In this method, the electron population of each atom is determined from the linear combination of atomic orbitals that form the molecular orbitals. uni-muenchen.de

The calculated Mulliken charges can indicate which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). For example, in many organic molecules, hydrogen atoms typically exhibit a positive charge, while more electronegative atoms like oxygen and nitrogen have negative charges. bhu.ac.in It is important to note that Mulliken charges are known to be sensitive to the choice of the basis set used in the calculation. uni-muenchen.de

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. researchgate.netphyschemres.org Computational methods, particularly DFT, are used to predict the NLO properties of molecules. researchgate.net The key parameters that characterize the NLO response of a molecule are the polarizability (α) and the first-order hyperpolarizability (β). physchemres.org

Calculations of these properties for quinoxaline derivatives have been performed to assess their potential as NLO materials. researchgate.net A large hyperpolarizability value indicates a strong NLO response. nih.gov For a molecule to exhibit NLO properties, it often needs to have a significant change in dipole moment upon excitation, which is related to intramolecular charge transfer. physchemres.org The study of NLO properties through computational chemistry can guide the design and synthesis of new materials with enhanced NLO activity. researchgate.netnih.gov

In Silico Molecular Docking Studies of Interactions

In silico molecular docking has become an essential tool for predicting the binding affinities and interaction modes of ligands with target macromolecules, providing critical insights into the potential biological activity of chemical compounds. For 6-Chloro-2,3-diphenylquinoxaline and its closely related analogs, molecular docking studies have been instrumental in elucidating their interactions with various biological targets, primarily in the context of anticancer and antidiabetic research.

Computational studies on 2,3-diphenylquinoxaline derivatives have identified them as potential tubulin inhibitors. nih.gov Research involving virtual screening and molecular docking has suggested that these compounds target the colchicine (B1669291) binding site of β-tubulin. nih.govresearchgate.net A key finding from these computational analyses is that the biological activity of these inhibitors is significantly influenced by the substituents on the quinoxaline core. nih.gov Specifically, the presence of electron-withdrawing groups at the 6-position of the quinoxaline ring was found to be a crucial factor for potent tubulin inhibition. nih.govresearchgate.net This highlights the strategic importance of the chloro-substituent in this compound for this potential therapeutic application.

In a specific investigation, a structurally similar compound, 2,3-diphenylquinoxaline-6-carbaldehyde (DPQC), was synthesized and evaluated through in silico docking against the c-Met kinase, a known target in cancer therapy (PDB ID: 3F66). researchgate.net The study revealed a strong binding interaction between DPQC and the kinase's active site. researchgate.net The docking results demonstrated a high binding affinity, suggesting that this class of compounds could be effective inhibitors. researchgate.net

| Ligand | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Inhibition Constant (ki) (µM) | Key Interacting Residues |

|---|---|---|---|---|

| 2,3-diphenylquinoxaline-6-carbaldehyde (DPQC) | c-Met kinase (3F66) | -10.8 | 0.01187 | ARG1086, MET1211 |

Furthermore, a series of novel diphenylquinoxaline-6-carbohydrazide hybrids, derived from a 2,3-diphenylquinoxaline core, were investigated as potential α-glucosidase inhibitors for managing type 2 diabetes. nih.gov Molecular docking was employed to understand the binding modes of these derivatives within the active site of the α-glucosidase enzyme. The results showed that the synthesized compounds occupied the binding pocket of the enzyme through favorable interactions, which correlated well with their in vitro inhibitory activities. nih.gov The most potent derivative in laboratory assays also exhibited strong binding in the computational model. nih.gov

| Compound | Description | Glide Score (kcal/mol) |

|---|---|---|

| Derivative 7e | Most potent derivative in vitro, bearing a 3-fluorophenyl moiety | -5.802 |

| Derivative 7a | Active derivative | -5.690 |

| Derivative 7b | Active derivative | -5.520 |

| Derivative 7o | Active derivative | -5.493 |

| Acarbose | Standard/Reference Ligand | -6.143 |

Research Applications and Functional Explorations

Role as Intermediates in Complex Organic Synthesis

The 6-Chloro-2,3-diphenylquinoxaline molecule is a versatile intermediate in organic synthesis, primarily due to the reactivity of the chlorine atom on the quinoxaline (B1680401) ring. This position is susceptible to nucleophilic substitution and cross-coupling reactions, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

A key synthetic transformation involving this chloro-substituent is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. In this context, this compound can be reacted with a wide range of primary or secondary amines, including diarylamines and heterocyclic amines, to produce novel 6-amino-2,3-diphenylquinoxaline derivatives. rsc.orgnih.gov This reaction is instrumental in creating donor-acceptor-donor (D-A-D) type molecules, where the electron-deficient quinoxaline core acts as the acceptor (A) and the newly introduced amine moieties serve as electron donors (D). rsc.org The general scheme for this synthesis allows for the creation of a library of compounds with tailored electronic properties. rsc.orgnih.gov

The synthesis of these derivatives is not limited to amination. The quinoxaline scaffold itself is typically formed through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound like benzil (B1666583). ijiset.comslideshare.net For instance, the synthesis of 6-nitro-2,3-diphenylquinoxaline (B1347239) is achieved by reacting 4-nitro-o-phenylenediamine (B140028) with benzil, often using green chemistry principles such as a thiamine (B1217682) catalyst and ultrasound irradiation to enhance reaction efficiency. gordon.edu Similarly, 2,3-diphenylquinoxaline-6-carboxylic acid, a related and important intermediate, is synthesized from the condensation of 3,4-diaminobenzoic acid and benzil. nih.govmedchemexpress.com This carboxylic acid derivative can then be further modified, for example, by converting it into a carbohydrazide (B1668358), which serves as a precursor for synthesizing a series of hydrazone hybrids with potential biological activities. nih.gov

These synthetic pathways highlight the role of the substituted 2,3-diphenylquinoxaline (B159395) core as a fundamental building block for creating a diverse array of complex molecules with applications in materials science and medicinal chemistry.

Application in Advanced Materials Science

The inherent electronic properties of the quinoxaline ring system, being electron-deficient, make its derivatives, including this compound, promising candidates for various applications in materials science. These compounds are explored for their utility in electronic and optoelectronic devices.

Derivatives of this compound are actively researched as electroluminescent materials for OLEDs. By using the Buchwald-Hartwig amination reaction to attach electron-donating amine groups to the 6-position of the quinoxaline core, researchers can create bipolar, donor-acceptor-donor (D-A-D) molecules. rsc.org These materials exhibit intramolecular charge transfer (ICT) characteristics, which are crucial for electroluminescence. rsc.org

The photophysical properties of these D-A-D derivatives can be tuned by varying the amine substituents, leading to emissions across the visible spectrum, from blue to yellow. rsc.org Some of these quinoxaline-based dyes also exhibit aggregation-induced emission (AIE), a phenomenon where the material is non-emissive in solution but becomes highly luminescent in the aggregated or solid state, which is a highly desirable property for fabricating efficient OLED devices. rsc.org The strong solid-state emission and good thermal stability of these materials make them suitable for use as solid-state emitters in optoelectronic devices. rsc.org

While specific performance data for OLEDs based directly on this compound is not extensively detailed, related, more complex systems demonstrate the potential of this class of materials. For example, chrysene (B1668918) derivatives incorporating triphenylamine (B166846) have been used as non-doped emitting layers in deep-blue OLEDs, achieving an external quantum efficiency (EQE) of 4.13% with excellent color purity. nih.gov

The electron-accepting nature of the quinoxaline core makes its derivatives suitable for investigation as n-type or ambipolar organic semiconductors. nih.govd-nb.info Theoretical studies using Density Functional Theory (DFT) have been employed to predict the electronic and photovoltaic properties of such molecules. d-nb.inforesearchgate.net

For instance, D-A-D-A type molecules based on a 2,3-diphenylquinoxaline core have been designed and studied for their potential in organic solar cells. d-nb.inforesearchgate.net These studies involve calculating key parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which determine the material's charge injection and transport capabilities. d-nb.inforesearchgate.netresearchgate.net The calculated HOMO and LUMO levels for some 2,3-diphenylquinoxaline derivatives suggest they possess good semiconducting properties and can function as bipolar materials, capable of transporting both holes and electrons. d-nb.inforesearchgate.net

These theoretical models help in designing molecules with appropriate energy levels for efficient electron injection and regeneration in devices like dye-sensitized solar cells (DSSCs). d-nb.info The calculated parameters for two such derivatives are presented in the table below. researchgate.net

Quinoxaline derivatives are recognized as a promising class of electron transport materials (ETMs) for organic electronic devices, including OLEDs. nih.gov Their high electron affinity and thermal stability are key attributes for this function. nih.gov The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline structure facilitates the acceptance and transport of electrons. nih.gov

Introducing electron-withdrawing groups, such as fluorine atoms, onto the 2,3-diphenylquinoxaline core has been shown to be an effective strategy to enhance intermolecular interactions, improve molecular packing, and boost charge transport ability. nih.gov For example, derivatives based on a 6,7-difluoro-2,3-diphenylquinoxaline core have been synthesized and used as noncovalently fused-ring electron acceptors in organic solar cells, demonstrating improved carrier mobility. nih.gov In other research, thiadiazole-fused quinoxalineimide derivatives have shown moderate air-stable n-channel mobility up to 0.044 cm²/Vs, highlighting the suitability of the quinoxaline scaffold for electron transport applications. nih.gov The low-lying LUMO levels observed in many quinoxaline derivatives further confirm their potential as efficient ETMs. nih.gov

Investigation of Specific Molecular Interactions

Derivatives of 2,3-diphenylquinoxaline have been investigated for their potential as enzyme inhibitors, which is a critical area of drug discovery. One notable area of study is their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.gov The inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes. nih.gov

A novel series of diphenylquinoxaline-6-carbohydrazide hybrids were designed and synthesized as potential anti-diabetic agents. nih.gov These compounds were screened for their ability to inhibit α-glucosidase, and many exhibited significant inhibitory activity, with IC₅₀ values considerably lower than that of acarbose, a standard drug used for this purpose. nih.gov The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half.

The most potent compound in the series, which features a 3-fluorophenyl moiety, was subjected to further kinetic studies to determine its mechanism of inhibition. nih.gov The results showed that this derivative acts as a competitive inhibitor of α-glucosidase. nih.gov This means that the inhibitor molecule binds to the active site of the enzyme, directly competing with the natural substrate. nih.gov Molecular docking studies supported these experimental findings, showing that the inhibitor fits well into the binding pocket of the enzyme. nih.gov

Photophysical and Optical Property Investigations

The photophysical and optical properties of this compound and its derivatives are of significant scientific interest, largely driven by their potential in materials science and optoelectronics. The quinoxaline ring is a well-known π-deficient aromatic heterocycle, making it an excellent electron acceptor. vixra.org When combined with electron-donating groups, this core structure can form molecules with pronounced intramolecular charge transfer (ICT) characteristics, which are fundamental to their luminescence and electronic properties. vixra.orgrsc.org The 2,3-diphenylquinoxaline (DPQ) unit is recognized as an effective auxiliary acceptor that can improve electron injection processes in various applications. nih.gov This inherent electron-accepting nature makes the this compound scaffold a versatile building block for developing novel functional materials. vixra.orgnih.gov

The photoluminescence (PL) of materials based on the 2,3-diphenylquinoxaline core is a key area of investigation. Research on a closely related compound, 6-methyl-2,3-diphenylquinoxaline, provides insight into the luminescent potential of this scaffold. vixra.orgsymbiosisonlinepublishing.com A derivative, vinyl benzaldehyde (B42025) capped 6-methyl-2,3-diphenylquinoxaline, was synthesized and found to exhibit distinct photoluminescence. vixra.orgsymbiosisonlinepublishing.com Upon excitation, this compound emits bluish-green light. symbiosisonlinepublishing.com

Detailed photophysical data for this derivative are summarized in the table below.

| Compound | Excitation Wavelength (nm) | Emission Maximum (nm) | Emission Color | Source |

|---|---|---|---|---|

| Vinyl benzaldehyde capped 6-methyl-2,3-diphenylquinoxaline | 348 | 454 | Bluish-Green | vixra.orgsymbiosisonlinepublishing.com |

The versatility of the quinoxaline framework allows for significant tuning of its emission properties. By introducing different substituent groups, researchers have developed quinoxaline derivatives that display aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly luminescent in an aggregated state. rsc.orgscholaris.ca Furthermore, multifunctional materials based on a quinoxaline acceptor and a triphenylamine donor have been shown to exhibit high-contrast polymorph-dependent emission and multicolor mechanochromic luminescence, where the emission color changes in response to mechanical grinding. rsc.org These studies highlight that the 2,3-diphenylquinoxaline scaffold is a robust platform for creating advanced luminescent materials with tailored properties for applications in organic light-emitting diodes (OLEDs) and sensors. rsc.orgscholaris.carsc.org

Fluorescence derivatization is a chemical technique used to attach a fluorescent molecule (a fluorophore) to a non-fluorescent analyte, enabling its detection and quantification at very low concentrations using fluorescence spectroscopy. This is particularly useful in analytical techniques like high-performance liquid chromatography (HPLC).

While specific studies detailing the use of this compound as a fluorescence derivatization reagent are not readily found, other quinoxaline-based compounds have been successfully developed for this purpose. For example, 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone has been synthesized and employed as a novel fluorescence derivatization reagent for carboxylic acids in HPLC. capes.gov.br This demonstrates the potential of the quinoxaline core to serve as the basis for highly sensitive fluorescent tags. The strong electron affinity and inherent photophysical properties of the quinoxaline ring system make it an attractive candidate for the design of such analytical tools. vixra.org In a related application, the fluorescent properties of quinoxaline derivatives have been harnessed in electrospun fibers for potential use in chemosensors. nih.govresearchgate.net

Q & A

Basic: What are the standard synthetic routes for 6-Chloro-2,3-diphenylquinoxaline, and how do reaction conditions influence yield?

The synthesis typically involves condensation of o-phenylenediamine derivatives with benzil analogs. A foundational method uses o-phenylenediamine and substituted benzil under reflux in ethanol, yielding 2,3-diphenylquinoxaline derivatives . For chlorinated variants, introducing chlorine at the 6-position may require pre-functionalized starting materials or post-synthetic halogenation. Reaction conditions such as solvent polarity (e.g., ethanol vs. DMF), temperature, and catalysts (e.g., thiamine in ultrasound-assisted green synthesis) significantly impact yield and purity. For example, ultrasound irradiation reduces reaction time from hours to minutes while improving yields .

Advanced: How can the chloro substituent in this compound be selectively functionalized via nucleophilic substitution?

The chloro group at the 6-position is susceptible to nucleophilic substitution under controlled conditions. Reactions with amines, thiols, or alkoxides require polar aprotic solvents (e.g., DMF or DMSO) and elevated temperatures (80–120°C). For instance, substituting chlorine with morpholine in 2,3-dichloroquinoxaline derivatives achieves >85% yield when using K₂CO₃ as a base . Kinetic studies suggest that steric hindrance from the adjacent phenyl groups may slow substitution, necessitating longer reaction times compared to less substituted analogs .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H NMR reveals aromatic proton environments (δ 7.2–8.5 ppm for quinoxaline protons). Chlorine’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts .

- IR Spectroscopy : Stretching vibrations for C-Cl appear near 750–800 cm, while C=N (quinoxaline ring) absorbs at ~1480 cm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 364 for dichlorophenyl derivatives) and fragmentation patterns confirm structural integrity .

- X-ray Crystallography : Resolves bond angles and crystal packing; for example, C-Cl bond lengths average 1.73 Å in related structures .

Advanced: How do structural modifications at the 6-position of quinoxaline derivatives affect bioactivity?

Substituents at the 6-position modulate electronic and steric properties, influencing interactions with biological targets. For example:

- Electron-withdrawing groups (e.g., Cl, CF₃) : Enhance binding to DNA topoisomerase II, as seen in anticancer studies .

- Bulkier groups (e.g., trifluoromethyl) : Reduce solubility but improve membrane permeability, as observed in antimicrobial assays .

Structure-activity relationship (SAR) studies should pair computational docking (e.g., AutoDock Vina) with in vitro assays to validate hypotheses .

Methodological: What factorial design approaches optimize the synthesis of this compound?

A 2 factorial design efficiently tests variables like temperature, solvent ratio, and catalyst concentration. For example:

- Factors : Temperature (60°C vs. 100°C), solvent (ethanol vs. acetonitrile), catalyst loading (0.1 vs. 0.3 mol%).

- Response variables : Yield, purity, reaction time.

Statistical analysis (ANOVA) identifies significant factors and interactions. This approach reduced optimization time by 40% in a green synthesis study using ultrasound .

Data Analysis: How should researchers address contradictions between spectroscopic and crystallographic data?

Discrepancies may arise from dynamic effects (e.g., solution vs. solid-state conformations). Strategies include:

- Cross-validation : Compare NMR data with DFT-calculated chemical shifts for dominant conformers.

- Hirshfeld surface analysis : Resolves crystal packing effects that distort bond angles .

- Theoretical frameworks : Link observations to molecular orbital theory (e.g., chlorine’s resonance effects on quinoxaline π-systems) .

Advanced: What computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculates activation barriers for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key parameters:

- Electrophilicity Index (ω) : Higher ω values (>2.5 eV) correlate with faster oxidative addition in Pd-catalyzed reactions.

- NBO Analysis : Identifies charge distribution at the chlorine site, guiding catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos) .

Basic: What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods mitigate exposure risks.

- Waste Disposal : Chlorinated byproducts require halogen-specific disposal methods (e.g., neutralization with NaHCO₃) .

- Storage : Anhydrous conditions (desiccator) prevent hydrolysis of the C-Cl bond .

Advanced: How does X-ray crystallography resolve ambiguities in quinoxaline derivative structures?

Single-crystal X-ray diffraction provides:

- Bond Lengths/Angles : Confirms regiochemistry (e.g., Cl at 6-position vs. 7-position) .

- Intermolecular Interactions : Halogen bonding (C-Cl⋯π) influences crystal packing and stability .

- Torsional Angles : Quantifies steric strain between phenyl groups (e.g., dihedral angles ~30° in 2,3-diphenyl analogs) .

Methodological: How to design a structure-activity relationship (SAR) study for this compound analogs?

Library Design : Synthesize analogs with varied substituents (e.g., -NO₂, -OCH₃) at the 6-position.

In Silico Screening : Use molecular docking to predict binding affinity against targets (e.g., EGFR kinase).

In Vitro Assays : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7) and compare with computational predictions .

Data Correlation : Multivariate analysis (e.g., PCA) identifies dominant physicochemical properties (logP, polar surface area) driving bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.